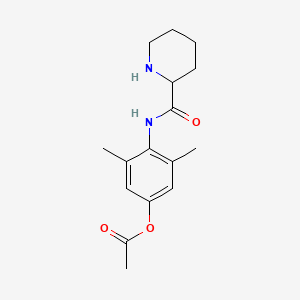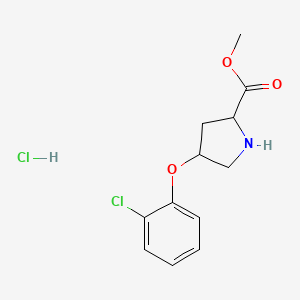![molecular formula C27H44O7 B12106978 methyl 4-(12-acetyloxy-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12106978.png)
methyl 4-(12-acetyloxy-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester is a complex organic compound with the molecular formula C31H48O8. It is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is characterized by the presence of multiple hydroxyl groups and an acetyloxy group, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester typically involves the esterification of cholic acid derivatives. One common method is the acetylation of cholic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted derivatization. This technique uses microwave energy to accelerate the esterification process, significantly reducing reaction times compared to conventional heating methods .
Analyse Des Réactions Chimiques
Types of Reactions
12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) in methanol can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Applications De Recherche Scientifique
12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and acetylation reactions.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion and absorption.
Medicine: Investigated for its potential therapeutic effects in treating disorders related to bile acid metabolism.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds
Mécanisme D'action
The mechanism of action of 12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with bile acid receptors in the liver and intestines, influencing bile acid synthesis and secretion.
Pathways Involved: It plays a role in the enterohepatic circulation of bile acids, which is crucial for maintaining cholesterol homeostasis and lipid digestion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholic Acid: The parent compound from which 12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester is derived.
Chenodeoxycholic Acid: Another bile acid with similar functions but different hydroxylation patterns.
Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestines
Uniqueness
12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester is unique due to its specific acetylation pattern, which imparts distinct chemical properties and biological activities compared to other bile acids. Its multiple hydroxyl and acetyloxy groups make it a versatile compound for various chemical reactions and applications .
Propriétés
Formule moléculaire |
C27H44O7 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
methyl 4-(12-acetyloxy-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C27H44O7/c1-14(6-9-22(30)33-5)17-7-8-18-23-19(13-21(27(17,18)4)34-15(2)28)26(3)11-10-16(29)12-20(26)24(31)25(23)32/h14,16-21,23-25,29,31-32H,6-13H2,1-5H3 |
Clé InChI |
IMEQTWDDAXFHGR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)




![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)
![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)





![tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B12106974.png)

